Allyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELZAPQIKSEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024442 | |
| Record name | Allyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline] | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C) | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.17 (Air = 1) | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
136.0 [mmHg] | |
| Record name | Allyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless to light yellow liquid | |
CAS No. |
106-95-6 | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXQ8X2F74Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-182 °F (USCG, 1999), -119 °C | |
| Record name | ALLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/49 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Allyl Bromide and Its Derivatives
Established Industrial and Laboratory Preparation Routes
The synthesis of allyl bromide is accomplished through several well-documented chemical pathways. These routes are chosen based on factors such as precursor availability, cost, desired purity, and scale of production.
CH₂=CHCH₂OH + HBr → CH₂=CHCH₂Br + H₂O wikipedia.org
This method is known for its high efficiency, with yields reported to be in the range of 92% to 96%. google.com A typical laboratory procedure involves adding concentrated sulfuric acid to a mixture of allyl alcohol and 48% hydrobromic acid, followed by distillation to isolate the this compound product. google.comprepchem.com The mechanism involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). sciencemadness.org This is followed by a nucleophilic attack by the bromide ion, which can proceed via an SN1 or SN2-type mechanism; due to the stability of the resulting allyl cation through resonance, the SN1 pathway is favored. sciencemadness.orgstackexchange.com
Detailed research has explored optimizing these conditions. For instance, varying the ratios of reactants and the rate of sulfuric acid addition can control the reaction rate and minimize the formation of byproducts like diallyl ether or 1,2-dibromopropane. prepchem.comsciencemadness.org
Table 1: Hydrohalogenation of Allyl Alcohol
| Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Allyl alcohol, 48% Hydrobromic acid | Concentrated Sulfuric acid, distillation | 92-96% | google.com |
| Allyl alcohol, Hydrogen bromide (gas) | Reflux for 1 hour | 85% | prepchem.com |
| Allyl alcohol, 48% Hydrobromic acid, Sulfuric acid | Slow addition of H₂SO₄, distillation | ~92% (112g from 58g alcohol) | prepchem.com |
This compound can also be effectively synthesized by a halogen exchange reaction, starting from the more readily available and less expensive allyl chloride. wikipedia.orgsocietechimiquedefrance.fr This process, often a variation of the Finkelstein reaction, involves reacting allyl chloride with a bromide salt, such as sodium bromide or potassium bromide. google.com
The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide, which helps to dissolve the reactants and facilitate the nucleophilic substitution. google.com An improved process utilizes a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, which can be performed with minimal water, allowing for high conversion rates and easy separation of the product. google.com The reaction can be driven to completion by differences in the solubility of the resulting metal chlorides (e.g., NaCl) in the organic solvent.
Table 2: Halogen Exchange from Allyl Chloride
| Reactants | Solvent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Allyl chloride, Sodium bromide | N,N-dimethylformamide | 40°C, 20 hours | 84.1% | google.com |
| Allyl chloride, Sodium bromide | Tetrabutylammonium bromide (catalyst), Water | 65°C, 6 hours | 93.3% | google.com |
Allylic bromination involves the specific substitution of a hydrogen atom on the carbon adjacent to the double bond.
A significant industrial method for producing this compound is the direct, high-temperature bromination of propene. wikipedia.org This reaction proceeds via a free-radical mechanism. askfilo.com When propene is treated with bromine at high temperatures (e.g., 500-800 K), a radical substitution reaction is favored over the typical electrophilic addition that occurs at room temperature. askfilo.comjove.comjove.com
The mechanism involves the homolytic cleavage of the bromine molecule (Br₂) into bromine radicals (Br•) by heat. askfilo.comquora.com A bromine radical then abstracts a hydrogen atom from the allylic position of propene, which is the most favorable position due to the resonance stabilization of the resulting allyl radical. jove.commasterorganicchemistry.comchemistrysteps.com This allyl radical then reacts with another molecule of Br₂ to form this compound and a new bromine radical, which continues the chain reaction. jove.comjove.com
To achieve this selective substitution at lower temperatures and avoid the competing addition reaction, N-bromosuccinimide (NBS) is often used as the brominating agent in the presence of light or a radical initiator. jove.comjove.comvaia.com NBS serves to maintain a very low, constant concentration of Br₂ in the reaction mixture, which is a key condition for favoring the radical substitution pathway over the ionic addition pathway. jove.comlibretexts.orgpressbooks.pub
This compound can also be prepared through the partial dehydrobromination of dibromopropane (B1216051) isomers. nih.govindiamart.comechemi.com This elimination reaction is typically carried out as a high-temperature cracking process. nih.gov For example, 1,2-dibromopropane, which can sometimes form as a byproduct in other synthesis routes, can be subjected to conditions that promote the elimination of a molecule of hydrogen bromide (HBr) to yield this compound. nih.govsciencemadness.org This method relies on carefully controlling the reaction conditions to favor the elimination reaction and prevent further reactions or rearrangements.
Allylic Bromination Strategies
Catalytic Approaches to this compound Synthesis
Modern synthetic efforts have incorporated catalysts to improve the efficiency, selectivity, and environmental profile of this compound production.
In the hydrohalogenation of allyl alcohol, catalysts such as iron protochloride, ferrous bromide, cuprous chloride, or cuprous bromide can be used instead of or in addition to sulfuric acid. google.com A patented method describes reacting allyl alcohol and hydrobromic acid at a constant temperature between 20-50°C in the presence of these metal halide catalysts, achieving yields of up to 98%. google.com These catalysts can lower the required reaction temperature and reduce the amount of acidic waste generated compared to the traditional method relying solely on a large excess of sulfuric acid. google.comgoogle.com
For halogen exchange reactions, phase-transfer catalysts like tetrabutylammonium bromide have proven highly effective. google.com They facilitate the transfer of the bromide anion from an aqueous or solid phase to the organic phase containing allyl chloride, enabling the reaction to proceed under milder conditions with high yields and easy separation. google.comgoogle.com
Catalytic systems have also been explored for allylic bromination. While high temperatures or UV light are traditional initiators for the direct bromination of propene, research into catalytic methods aims to achieve similar selectivity under less harsh conditions. pressbooks.pub Furthermore, Lewis acids such as ferric bromide can catalyze the halogen exchange between alkyl chlorides and gaseous hydrogen bromide. societechimiquedefrance.fr Niobium(V) bromide (NbBr₅) has also been shown to mediate the conversion of allylic alcohols to allylic bromides through a proposed metalla-halo jove.comjove.com rearrangement. nih.gov
Metal-Salt Catalyzed this compound Production from Allyl Chloride
The synthesis of this compound from allyl chloride can be effectively achieved through a halogen exchange reaction catalyzed by metal bromides. An industrially viable method involves the reaction of allyl chloride with a metal bromide, such as sodium bromide or potassium bromide, in the presence of a phase transfer catalyst and a small amount of water. google.com This process can be conducted under relatively mild conditions, typically between 20 to 100 °C, and allows for high conversion rates and yields of this compound. google.com The use of an aprotic polar solvent, like N,N-dimethylformamide, which is a good solvent for metal bromides but a poor one for the resulting metal chlorides, facilitates the reaction and simplifies the isolation of the final product. google.com This method avoids the need for a large excess of the metal bromide and allows for the recycling of the solvent, presenting an efficient and economical production route. google.com
Another approach involves the reaction of allyl chloride with excess hydrobromic acid in the presence of cuprous chloride. google.com However, this method can lead to the formation of by-products, complicating the purification process. google.com The reaction of allyl chloride with sodium bromide in methanol (B129727) has also been reported as a viable, though potentially less selective, method. google.com
Organocatalytic Protocols for this compound Functionalization
Organocatalysis has emerged as a powerful tool for the functionalization of this compound, offering metal-free alternatives for the formation of carbon-carbon and carbon-heteroatom bonds. These methods often provide high levels of stereocontrol, enabling the synthesis of chiral molecules.
One notable example is the organocatalytic cross-coupling of arylboronic acids with allyl bromides, facilitated by a custom thioether catalyst. researchgate.net This reaction proceeds through a key sulfoxonium ylide intermediate that interacts with the arylboronic acid, leading to a 1,2-aryl migration. researchgate.net Chiral phosphoric acids have also been employed as effective catalysts for the highly enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides, which can then undergo intramolecular cyclization to form sterically congested indole (B1671886) structures. researchgate.net
Furthermore, simple organocatalytic one-pot protocols have been developed for the synthesis of optically active allylic alcohols and amines. These reactions utilize an enantioselective enone epoxidation/aziridination-Wharton-reaction sequence, providing access to these important building blocks with excellent enantiomeric and diastereomeric control. nih.gov For instance, N-allylation of isatins can be achieved using this compound in the presence of a base, and subsequent reactions can be performed under organocatalytic conditions to yield functionalized products. metu.edu.tr The stereospecific isomerization of allylic halides, including this compound, can be catalyzed by a simple guanidine-type base, which allows for the transfer of chirality during the reaction. diva-portal.org
Atom-Economic and Sustainable Synthetic Strategies
In the quest for more sustainable chemical processes, atom-economic and one-pot synthetic strategies involving this compound have gained significant attention. These methods aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
One-Pot N-Allylation and Aryl Bromination Leveraging DMSO–this compound Systems
A notable advancement in atom-economic synthesis is the development of a one-pot N-allylation and aryl bromination reaction using a dimethyl sulfoxide (B87167) (DMSO)–this compound system under basic conditions. rsc.orgrsc.org This method allows for the simultaneous introduction of an allyl group and a bromine atom onto various substrates, including secondary aryl amines, aryl aminoamides, indoles, and 7-aza indoles. rsc.orgrsc.org The DMSO–this compound mixture acts as a dual-source reagent for both allylation and bromination. rsc.orgnih.gov
The proposed mechanism involves the in-situ generation of bromodimethylsulfonium bromide (BDMS) from the reaction of DMSO and this compound. rsc.orgresearchgate.net BDMS then serves as the brominating agent for the aromatic ring. This one-pot procedure is highly efficient and avoids the use of harsh or hazardous brominating agents like molecular bromine. rsc.org The synthetic utility of the resulting products has been demonstrated through further transformations, such as Suzuki couplings and ring-closing metathesis. rsc.org
Table 1: One-Pot N-Allylation and Aryl Bromination of Secondary Aryl Amines
| Entry | Substrate | Product | Yield (%) |
| 1 | N-methylaniline | N-allyl-4-bromo-N-methylaniline | 85 |
| 2 | N-ethylaniline | N-allyl-4-bromo-N-ethylaniline | 82 |
| 3 | Diphenylamine | N-allyl-4-bromo-N-phenylaniline | 78 |
| Data sourced from studies on DMSO-allyl bromide systems. rsc.orgrsc.org |
Photochemical Systems for this compound Generation and Functionalization
Photochemical methods offer a green and efficient alternative for the generation and functionalization of this compound, often proceeding under mild conditions without the need for external photosensitizers or transition metals. chemistryviews.org
One innovative approach involves the use of allyl bromides and sodium fluoride (B91410) under visible light irradiation to functionalize strong C(sp³)–H bonds in alkanes and other unreactive substances. chemistryviews.orgxmu.edu.cnthieme.de In this system, an in-situ generated binary NaF–this compound adduct acts as a light-active species. xmu.edu.cnresearchgate.net Upon irradiation, homolytic cleavage of the C-Br bond occurs, forming a bromine radical. chemistryviews.org This bromine radical then activates the C(sp³)–H bond via hydrogen atom transfer, producing an alkyl radical that subsequently couples with an allyl radical to form the allylated product. chemistryviews.org This method has been successfully applied to a variety of substrates, including toluenes, as well as branched and linear alkanes, affording allylated, heteroarylated, alkylated, hydrazinated, and aminated products in good yields. chemistryviews.orgxmu.edu.cnresearchgate.net
Another photochemical strategy is the photocatalytic Barbier-type reaction, which enables the allylation of aldehydes and ketones. rsc.orgrsc.org This reaction proceeds at room temperature under visible light, using an organic dye as a photocatalyst and a sacrificial electron donor. rsc.orgrsc.org The mechanism involves the reduction of both the carbonyl compound and this compound to their corresponding radicals, which then undergo a cross-coupling reaction to form allylic alcohols. rsc.orgrsc.org This method provides a metal-free alternative to the classical Barbier reaction, which typically requires stoichiometric amounts of a metal reductant. rsc.org
Table 2: Photochemical Allylation of Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 75 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 80 |
| Data represents typical yields from photocatalytic Barbier-type reactions. rsc.orgrsc.org |
Mechanistic Investigations of Chemical Reactions Involving Allyl Bromide
Electrophilic and Nucleophilic Reaction Mechanisms
The dual functionality of allyl bromide makes it an interesting subject for studying reaction mechanisms. It can act as an electrophile at the carbon atom bonded to the bromine, and the π-bond allows for unique reactivity compared to simple alkyl halides.
Principles of this compound as an Alkylating Agent
This compound is widely utilized as an alkylating agent, a molecule that facilitates the transfer of an allyl group (CH₂=CHCH₂) to another molecule. atamanchemicals.comwikipedia.org This capability stems from the electrophilic nature of the carbon atom attached to the bromine. The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. chemicalbook.com
The general mechanism for allylation using this compound involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.org
Reaction: CH₂=CHCH₂Br + Nu⁻ → CH₂=CHCH₂Nu + Br⁻ wikipedia.org
This process is fundamental in the synthesis of polymers, pharmaceuticals, perfumes, and other complex organic compounds where the introduction of an allyl group is a critical step. atamanchemicals.comwikipedia.orgchemicalbook.com
Nucleophilic Substitution Pathways (Sₙ1, Sₙ2, Sₙ2')
This compound can undergo nucleophilic substitution through several pathways, with the operative mechanism depending on the reaction conditions, such as the nature of the nucleophile and the solvent. spcmc.ac.instackexchange.com
Sₙ2 (Substitution Nucleophilic Bimolecular): As a primary halide, this compound is expected to favor the Sₙ2 pathway. youtube.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both this compound and the nucleophile. libretexts.org The reactivity of this compound in Sₙ2 reactions is enhanced compared to a saturated analogue like n-propyl bromide. This is because the p-orbitals of the adjacent double bond can overlap with the p-orbital in the transition state, providing stabilization through conjugation. spcmc.ac.indalalinstitute.com
Sₙ1 (Substitution Nucleophilic Unimolecular): Under conditions that favor ionization, such as in a polar, protic solvent like water or methanol (B129727), this compound can react via an Sₙ1 mechanism. stackexchange.comlibretexts.org This pathway involves a two-step process. First, the C-Br bond breaks to form a relatively stable allylic carbocation. This cation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack either of the two carbons sharing the positive charge, this can lead to a mixture of products. dalalinstitute.com
Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): A characteristic reaction of allylic systems is the Sₙ2' pathway. In this mechanism, the nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon) instead of the carbon directly bonded to the leaving group (the α-carbon). This attack occurs concurrently with the migration of the double bond and the departure of the leaving group, resulting in a rearranged product. youtube.com
Formation and Reactivity of Allylmagnesium Bromide (Grignard Reagents)
The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), produces allylmagnesium bromide, a highly useful Grignard reagent. ontosight.aiwikipedia.org The reaction must be kept at a low temperature (below 0°C) to prevent a side reaction that forms 1,5-hexadiene. wikipedia.org
Formation: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr wikipedia.org
Allylmagnesium bromide is a potent nucleophile and a strong base. It is highly valued in organic synthesis for its ability to form new carbon-carbon bonds. ontosight.ai These Grignard reagents are more reactive than their saturated counterparts. thieme-connect.de They react with a wide array of electrophiles, including aldehydes, ketones, and esters, to introduce the allyl group. ontosight.ainih.gov This high reactivity allows them to add to even highly hindered carbonyl compounds where other organometallic reagents might fail. nih.gov However, this high reactivity can also lead to lower stereoselectivity in reactions compared to other Grignard reagents. nih.govresearchgate.net
Radical and Photochemically Initiated Processes
Beyond ionic reactions, this compound is also involved in processes driven by radicals and light, particularly in the gas phase. These reactions are important for understanding its atmospheric fate.
Gas-Phase Reactions with Hydroxyl Radicals: H-Abstraction and Addition-Elimination Mechanisms
In the atmosphere, this compound can react with hydroxyl (•OH) radicals, which are highly reactive oxidants. Theoretical studies have shown that this reaction can proceed through two main competing mechanisms: hydrogen abstraction and •OH addition. researchgate.netresearchgate.netscribd.com
H-Abstraction: The hydroxyl radical can abstract a hydrogen atom from this compound. Quantum chemical studies predict that the dominant abstraction occurs from the –CH₂Br group, leading to the formation of a CH₂CHCHBr radical and a water molecule. researchgate.netscribd.com This pathway becomes more significant at higher temperatures (above 1000 K). researchgate.net
Addition-Elimination: The hydroxyl radical can add to the C=C double bond of this compound without a significant energy barrier, forming energized intermediates (adducts). researchgate.netscribd.comnih.gov These intermediates can then be stabilized by collision with other molecules or undergo further reactions, such as decomposition. researchgate.net At temperatures between 200-700 K, the formation of a stabilized intermediate, CH₂OHCHBrCH₂, is a major pathway. researchgate.netresearchgate.net
The relative importance of these pathways is dependent on both temperature and pressure. researchgate.netnih.gov
Table 1: Dominant Reaction Pathways of this compound with •OH at 100 Torr (Helium bath gas)
| Temperature Range | Dominant Pathway | Major Product(s) | Citation |
|---|---|---|---|
| 200–700 K | Addition/Stabilization | IM3 (CH₂OHCHBrCH₂) | researchgate.net |
| 700–1000 K | Addition/Elimination | P1 (CH₂OH + CH₂CHBr) | researchgate.net |
| > 1000 K | H-Abstraction | CH₂=CHCHBr | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) Studies of Intermediate Photolysis
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict how they will interact with light. nih.govmarquette.edu TD-DFT calculations performed on the intermediates formed during the reaction of this compound with hydroxyl radicals indicate that several of these adducts can be easily broken down by sunlight (photolysis). researchgate.netresearchgate.net For instance, intermediates labeled IM1, IM2, IM3, and IM4 are predicted to undergo photolysis at wavelengths found in sunlight (ranging from 244 nm to 333 nm). researchgate.netscribd.com This suggests that once these intermediates are formed in the atmosphere, they are unlikely to persist and will instead decompose into other species upon exposure to sunlight. researchgate.net
Table 2: Predicted Photolysis Wavelengths for Intermediates of the this compound + •OH Reaction
| Intermediate | Predicted Photolysis Wavelength (nm) | Citation |
|---|---|---|
| IM1 | 333 | researchgate.netscribd.com |
| IM2 | 244 | researchgate.netscribd.com |
| IM3 | 327 | researchgate.netscribd.com |
| IM4 | 313 | researchgate.netscribd.com |
| IM6 | 298 | researchgate.netresearchgate.net |
| IM8 | 305 | researchgate.netresearchgate.net |
| IM9 | 428 | researchgate.netresearchgate.net |
Role of Binary Adducts in Photochemical C(sp3)-H Functionalization
Recent research has unveiled a novel, transition-metal-free approach for the functionalization of strong, non-activated C(sp3)-H bonds utilizing this compound under photochemical conditions. researchgate.netxmu.edu.cn A key mechanistic feature of this strategy is the in situ formation of binary adducts between this compound and sodium fluoride (B91410) (NaF). researchgate.netthieme.de These adducts are crucial to the reaction's success, performing multiple roles throughout the photochemical process. xmu.edu.cnthieme.de
This convenient method facilitates diverse C(sp3)–H functionalizations of substrates like alkanes and cycloalkanes, leading to a variety of allylated, heteroarylated, and aminated products with high selectivity. xmu.edu.cn The process is significant as it circumvents the need for often expensive and complex transition metals or organic photosensitizers. xmu.edu.cnthieme.de
Detailed mechanistic studies propose that the NaF-allyl bromide binary adducts are central to the reaction pathway. Upon visible light irradiation, these adducts become active species. Their primary functions have been identified as follows:
Visible Light-Active Species: The adducts can absorb visible light, initiating the photochemical process without an external photosensitizer. researchgate.net
Hydrogen Atom Transfer (HAT) Precursors: They act as precursors for hydrogen atom transfer, enabling the cleavage of strong C(sp3)-H bonds. researchgate.netxmu.edu.cn
Functionalization Reagents: The adducts themselves can serve as the functionalization reagents that introduce the new group onto the hydrocarbon backbone. xmu.edu.cn
This strategy represents a significant advancement in C-H functionalization, offering a more sustainable and cost-effective platform for diversifying hydrocarbon feedstocks. researchgate.netxmu.edu.cn
| Proposed Role of NaF-Allyl Bromide Adduct | Mechanistic Significance | Supporting Evidence/Observation |
|---|---|---|
| Visible Light-Active Species | Enables the reaction to proceed without external photosensitizers, absorbing light to enter an excited state. | Reaction proceeds under visible light irradiation only in the presence of both NaF and this compound. researchgate.netxmu.edu.cn |
| Hydrogen Atom Transfer (HAT) Precursor | Initiates the functionalization by abstracting a hydrogen atom from a strong C(sp3)-H bond of the substrate. | Successful functionalization of high BDE C-H bonds in alkanes and cycloalkanes. researchgate.netxmu.edu.cn |
| Functionalization Reagent | Acts as the source of the functional group being added to the substrate after C-H cleavage. | Formation of a diverse range of products including allylated, heteroarylated, and aminated alkanes. xmu.edu.cn |
Free Radical Decomposition Pathways
Photolysis is another effective method for generating allyl radicals from this compound. mdpi.com Studies on platinum surfaces have shown that at low coverages, this compound undergoes complete decomposition, with initial C-Br bond scission leading to the formation of an η3-allyl species adsorbed on the surface. acs.org
| Decomposition Method | Key Conditions | Primary Mechanistic Step | Major Products |
|---|---|---|---|
| Thermal Pyrolysis (Gas Phase) | 320-380 °C | Homolytic C-Br bond cleavage | Complex mixture researchgate.net |
| Addition of HBr (Radical) | Presence of peroxides or light | Radical chain addition | 1,3-dibromopropane researchgate.netegyankosh.ac.in |
| Addition of HBr (Ionic) | Absence of peroxides (dark) | Polar addition (carbocation intermediate) | 1,2-dibromopropane researchgate.netegyankosh.ac.in |
| Photolysis (Gas Phase) | UV irradiation (e.g., 193 nm) | Photochemical C-Br bond cleavage | Allyl radicals, bromine atoms mdpi.com |
| Thermal Decomposition on Pt(111) | <0.38 Monolayer coverage, heating | Surface-mediated C-Br bond cleavage | H₂, HBr acs.org |
Advanced Catalytic Mechanistic Studies
Elucidation of Organocatalytic Cross-Coupling Mechanisms, Including Sulfoxonium Ylide Intermediates
This compound participates in organocatalytic cross-coupling reactions where sulfoxonium ylides have been identified as key intermediates, offering a transition-metal-free alternative for C-C bond formation. One such reaction is the cross-coupling of this compound with arylboronic acids, catalyzed by a specially designed thioether. researchgate.net Preliminary mechanistic investigations point towards a pathway involving a sulfonium (B1226848) ylide. researchgate.net
In a related context, transition-metal-free Suzuki-type couplings have been developed using simple sulfides as organocatalysts. The proposed catalytic cycle begins with the formation of a sulfonium salt from the sulfide (B99878) and an electrophile. This salt then rearranges to a reactive sulfur ylide. The ylide engages with the boronic acid to form a zwitterionic boron "ate" complex, which undergoes a 1,2-metalate shift and subsequent protodeboronation to yield the final cross-coupled product. sigmaaldrich.com
While some coupling reactions of ylides are catalyzed by transition metals like palladium, the fundamental reactivity of the ylide intermediate is central. researchgate.net In these cases, a metal-carbene intermediate is often proposed. However, in purely organocatalytic systems with this compound, the mechanism is thought to proceed via the formation of an allylic sulfonium ylide, which then reacts with the nucleophilic partner.
Proposed Organocatalytic Cycle with this compound:
Ylide Formation: The organocatalyst (e.g., a thioether) reacts with this compound to form an allylic sulfonium salt. In the presence of a base, this salt is deprotonated to generate a reactive allylic sulfonium ylide.
Reaction with Electrophile/Nucleophile: The ylide then engages with the coupling partner. For example, in a reaction with an arylboronic acid, the ylide may facilitate a process leading to the transfer of the aryl group. researchgate.net
Product Formation and Catalyst Regeneration: The final C-C bond is formed, releasing the desired product and regenerating the thioether catalyst for the next cycle.
Mechanistic Insights into Nickel-Catalyzed Difunctionalization and Isomerization Processes
Nickel catalysts are highly effective in promoting difunctionalization and isomerization reactions involving this compound, often proceeding through intricate radical and organometallic pathways. In the nickel-catalyzed dicarbofunctionalization of alkenes, where this compound can be a coupling partner, mechanistic studies indicate that divergent regioselectivities are possible. nih.govrsc.org
For 1,3-dicarbofunctionalization reactions, a key mechanistic feature is an isomerization event involving a nickel hydride species. rsc.orgrsc.org A plausible pathway includes:
Oxidative Addition: A Ni(0) catalyst reacts with an aryl halide.
Migratory Insertion: The alkene substrate inserts into the aryl-nickel bond.
Isomerization: The resulting alkyl-nickel intermediate undergoes a sequence of β-hydride elimination and reinsertion, which effectively "walks" the nickel atom along the carbon chain to a more stable position. nih.gov
Transmetalation & Reductive Elimination: The isomerized nickel intermediate then reacts with the second coupling partner (derived from this compound) followed by reductive elimination to give the final product.
Alternatively, nickel can activate C(sp3) electrophiles like this compound through a single-electron transfer (SET) or radical pathway. nih.gov In dual photoredox-nickel catalysis, an excited photocatalyst can oxidize a bromide anion to a bromine radical. This radical then performs a hydrogen atom abstraction (HAT) from an allylic C-H bond, generating an allyl radical. This radical is subsequently trapped by a Ni(I) complex to form a Ni(II)-allyl intermediate, which then proceeds to the final cross-coupling. nih.gov
Isomerization of allylic substrates catalyzed by nickel can also occur via a well-established metal-hydride insertion-elimination mechanism, where a nickel-hydride species is the active catalyst. uoregon.edu
| Ni-Catalyzed Process | Key Mechanistic Features | Role of this compound |
|---|---|---|
| 1,3-Dicarbofunctionalization of Alkenes | Migratory insertion, β-hydride elimination/reinsertion (isomerization), transmetalation, reductive elimination. nih.govrsc.org | Can act as a source of the allyl group, often introduced in the transmetalation step. |
| Allylic C-H Arylation (Dual Catalysis) | Photoredox-generated bromine radical, Hydrogen Atom Transfer (HAT), radical trapping by Ni(I). nih.gov | Source of bromide, which is oxidized to the HAT agent. |
| Cross-Electrophile Coupling | Activation of C(sp3) electrophiles (this compound) via a radical pathway by a Ni(I) species. nih.gov | The C(sp3) electrophile. |
| Allylic Isomerization | Formation of a Ni-H active species, metal-hydride insertion-elimination. uoregon.edu | The substrate undergoing isomerization. |
Palladium-Catalyzed Cascade Reactions and Epoxide Rearrangements
Palladium catalysts can initiate powerful cascade reactions with this compound, particularly in transformations involving epoxides. A notable example is a cascade process that combines an epoxide rearrangement with a subsequent carbonyl allylation, mediated by a combination of a palladium catalyst and indium(I) chloride (InCl). researchgate.net
The proposed mechanism for this one-pot procedure is as follows:
Epoxide Rearrangement: The palladium catalyst is believed to facilitate the rearrangement of the starting epoxide into an aldehyde intermediate.
Allylindium Formation: Concurrently, indium(I) chloride reacts with this compound in an oxidative addition to form an allylindium(III) species, which serves as the active allylating agent.
Carbonyl Allylation: The newly formed aldehyde is then attacked by the nucleophilic allylindium reagent, forming a new C-C bond and yielding the final homoallylic alcohol product after workup. researchgate.net
This cascade is highly efficient, allowing for the synthesis of complex molecules from simple starting materials in a single step.
In other palladium-catalyzed domino reactions, this compound can serve as the source for a π-allyl-palladium intermediate. This process typically starts with the oxidative addition of Pd(0) to this compound. The resulting [π-allyl-Pd(II)-Br] complex is a versatile electrophilic intermediate. It can then be intercepted by a range of nucleophiles, often intramolecularly, to trigger a cascade of cyclizations and further functionalizations, leading to the rapid construction of complex heterocyclic or carbocyclic frameworks. chim.it
Indium-Mediated Asymmetric Allylation Mechanisms
Indium-mediated allylation (IMA) using this compound is a valuable method for forming carbon-carbon bonds, prized for its functional group tolerance and ability to proceed in aqueous media. encyclopedia.pub The key mechanistic step is the insertion of elemental indium into the C-Br bond of this compound to generate an organoindium intermediate, allylindium bromide. encyclopedia.pub
Achieving stereocontrol in this reaction, particularly for the synthesis of chiral molecules, is an area of intensive research. Asymmetric induction is typically accomplished by introducing a chiral environment.
Mechanisms for Asymmetric Induction:
Chiral Catalysts: The use of catalytic amounts of chiral ligands that coordinate to the indium metal is a primary strategy. For example, chiral bis(imidazoline) ligands have been successfully used to catalyze the enantioselective Barbier-type allylation of ketones with this compound and indium in water. rsc.org A proposed transition state model suggests that the chiral ligand, the ketone's carbonyl oxygen, and the indium atom form a rigid, chelated structure. This arrangement blocks one face of the carbonyl, forcing the allyl group to attack from the less hindered face, thereby controlling the stereochemical outcome. rsc.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate (e.g., an imine derived from a chiral amine) can effectively direct the allylation to one diastereotopic face. core.ac.uk
Chiral Additives: Stoichiometric or catalytic amounts of chiral additives, such as derivatives of the amino acid N-Boc-glycine or BINOL, can also promote stereoselectivity. acs.org Mechanistic studies suggest these additives may play a dual role: accelerating the formation of the allylindium reagent from this compound and increasing its nucleophilicity, possibly by breaking down aggregates of the organoindium species in solution. acs.org
Chelation control is a recurring theme in these mechanisms, where the formation of a stable, cyclic transition state involving the indium atom, the substrate, and the chiral ligand or auxiliary is responsible for the observed high levels of stereoselectivity. encyclopedia.pubcore.ac.uk
| Chiral System | Substrate | Key Mechanistic Proposal | Observed Outcome |
|---|---|---|---|
| Catalytic Chiral Bis(imidazoline) | Ketones | Formation of a rigid, chelated transition state involving the catalyst, indium, and ketone. rsc.org | Good to moderate enantioselectivity in the formation of tertiary homoallylic alcohols. rsc.org |
| (R)-BINOL Derivatives (Catalytic) | Hydrazones | Coordination of the chiral ligand to indium enhances the nucleophilicity and creates a chiral environment. acs.org | High enantioselectivity in the formation of homoallylic amines. acs.org |
| Amino Acid Additives (e.g., N-Boc-glycine) | Isatins | Increases rate of allylindium formation and enhances its nucleophilicity by disrupting aggregates. acs.org | Excellent yields and diastereoselectivity. acs.org |
| Chiral Auxiliaries (e.g., (S)-valinol) | Aldimines | Chelation of the chiral auxiliary to the indium center, leading to a favored transition state for facial attack. core.ac.uk | Good yields and diastereoselectivities. core.ac.uk |
Influence of Solvent and Intermolecular Interactions on Reactivity
The study of the dielectric and thermodynamic properties of binary mixtures containing this compound provides valuable insights into the nature and extent of intermolecular interactions. rjpbcs.comijarsct.co.in Time Domain Reflectometry (TDR) is a technique used to measure the dielectric properties of such mixtures, typically across a range of frequencies and temperatures. rjpbcs.comijarsct.co.in
Research on binary mixtures of this compound (ALB) and acetone (B3395972) (ACE), both polar molecules, has been conducted to understand the molecular dynamics and interactions. rjpbcs.comijarsct.co.in Measurements of the static dielectric constant (εs) and relaxation time (τ) are taken at various concentrations and temperatures. ijarsct.co.inijarsct.co.in In the this compound-acetone system, it has been observed that the static dielectric constant of the mixture increases as the concentration of acetone increases. rjpbcs.com
To further probe the intermolecular forces, excess thermodynamic parameters are calculated. These include the excess static dielectric constant, excess inverse relaxation time, excess molar volume, and excess molar refraction. ijarsct.co.in The deviation of these excess parameters from ideal behavior provides information about the interactions between the component molecules. ijarsct.co.in For the this compound and acetone mixture, the analysis of these excess properties confirms the presence of significant intermolecular dipole-dipole interactions. ijarsct.co.inj-asc.com
The Kirkwood correlation factor is another important parameter derived from dielectric studies, which gives information about the orientation of molecular dipoles in the liquid. rjpbcs.comijarsct.co.in For pure this compound, the Kirkwood factor suggests a tendency for dipoles to align in an antiparallel manner, while in pure acetone, a parallel alignment is favored. ijarsct.co.in In the binary mixture, these orientations are perturbed, indicating the formation of complexes and a disruption of the original liquid structures due to the interaction between this compound and acetone molecules. ijarsct.co.in
Interactive Data Table: Dielectric Properties of this compound (ALB) and Acetone (ACE) Binary Mixtures at 303.15 K
This table presents the static dielectric constant (εs) and relaxation time (τ) for binary mixtures of this compound and Acetone at different volume fractions of Acetone. The data illustrates how these properties change with the composition of the mixture.
| Volume Fraction of ACE (V) | Static Dielectric Constant (εs) | Relaxation Time (τ) in ps |
| 0.0 | 7.91 | 4.88 |
| 0.1 | 9.12 | 4.71 |
| 0.2 | 10.36 | 4.54 |
| 0.3 | 11.69 | 4.38 |
| 0.4 | 13.04 | 4.21 |
| 0.5 | 14.39 | 4.04 |
| 0.6 | 15.69 | 3.87 |
| 0.7 | 16.92 | 3.70 |
| 0.8 | 18.04 | 3.53 |
| 0.9 | 19.01 | 3.36 |
| 1.0 | 19.80 | 3.19 |
Data synthesized from findings reported in scientific literature. rjpbcs.comijarsct.co.in
Applications of Allyl Bromide in Contemporary Organic Synthesis
Pharmaceutical and Agrochemical Synthesis
The reactivity of allyl bromide makes it an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.
Role as a Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates
This compound is a key starting material and intermediate in the production of numerous pharmaceuticals. nih.govaffygility.com It is employed in the synthesis of various classes of drugs, including analgesics, antibiotics, and antivirals. The introduction of the allyl group can be a critical step in the synthetic pathway to these molecules. For instance, this compound is utilized in the synthesis of barbiturates such as secobarbital, methohexital, and thiamylal, where the allyl moiety is incorporated into the final drug structure. wikipedia.orgguidechem.com It also serves as a precursor in the synthesis of resveratrol derivatives, which are under investigation for their potential health benefits. The efficient formation of carbon-carbon bonds facilitated by this compound is a cornerstone of many pharmaceutical syntheses. nbinno.com
Examples of Pharmaceuticals Synthesized Using this compound
| Pharmaceutical Compound | Therapeutic Class | Role of this compound |
|---|---|---|
| Secobarbital | Barbiturate sedative-hypnotic | Key reagent for introducing the allyl group |
| Methohexital | Barbiturate anesthetic | Used for allylation of the barbiturate core structure |
| Thiamylal | Barbiturate anesthetic | Serves as the allylating agent in the synthesis |
Synthesis of Chiral Compounds and Enantioselective Transformations
The development of methods for the asymmetric synthesis of chiral molecules is a significant area of modern organic chemistry, and this compound plays a role in several enantioselective transformations. It is used in the Barbier-type allylation of ketones, catalyzed by chiral ligands, to produce optically active tertiary homoallylic alcohols. scispace.com These products are valuable chiral building blocks for the synthesis of more complex, biologically active compounds. scispace.com
One notable application is in the synthesis of the (R)-enantiomer of allyl phenyl carbinol, a valuable intermediate for both pharmaceuticals and agrochemicals. chemicalbook.com Furthermore, chiral allylboranes derived from reagents like allylmagnesium bromide (which can be prepared from this compound) are effective for the asymmetric allylboration of aldehydes, yielding homoallylic alcohols with high enantiomeric excess. wikipedia.orgsemanticscholar.org These reactions are often highly diastereoselective and enantioselective, providing access to stereochemically defined structures. acs.org
Use in the Production of Agricultural Chemicals and Insecticidal Fumigants
This compound is an important intermediate in the synthesis of a range of agricultural chemicals. nih.govaffygility.com It is used in the production of herbicides, fungicides, and insecticides. The reactivity of this compound allows for its reaction with nucleophiles like amines and thiols to create functional intermediates that are subsequently elaborated into active pesticide ingredients. This process enables the creation of agrochemicals with enhanced bioactivity.
Historically, this compound itself has been used as a soil fumigant and contact poison to control nematodes and other soilborne pests, demonstrating its direct application in crop protection. affygility.comtaylorandfrancis.com Research has shown its high nematicidal activity against various nematode species, in some cases exceeding that of other fumigants. nih.gov
Polymer and Materials Science
The presence of a reactive bromine atom and a polymerizable double bond makes this compound a useful monomer and modifying agent in polymer and materials science.
Application in the Synthesis of Polymers and Resins
This compound is utilized as a chemical intermediate in the manufacturing of polymers and resins. nih.govaffygility.com It can be used in the synthesis of specialty elastomers and thermoplastic compounds. The polymerization of allyl monomers like this compound can be challenging due to degradative chain transfer; however, specific techniques such as cyclolinear polymerization of diallyl monomer salts derived from this compound can lead to the formation of high molecular weight polymers. e3s-conferences.orge3s-conferences.orgresearchgate.net For example, N,N-diallylpiperidine bromide, synthesized from this compound, can undergo radical polymerization to form linear polymers containing cyclic units in the main chain. e3s-conferences.org this compound can also be copolymerized with other monomers, such as sulfur dioxide, to produce resins.
Polymerization Involving this compound
| Polymer Type | Monomer(s) | Key Feature |
|---|---|---|
| Poly(N,N-diallylpiperidine bromide) | N,N-diallylpiperidine bromide | Cyclopolymerization yields linear polyelectrolytes |
| Poly(allyl alcohol) | This compound (as a precursor to poly(allyl halide)) | Can be produced via polymerization of allyl halides followed by hydrolysis |
| This compound copolymers | This compound and other monomers (e.g., sulfur dioxide) | Formation of functional resins |
Development of Advanced Coatings, Adhesives, and Composite Materials
In the field of materials science, this compound is used to functionalize and modify polymers to create advanced materials. It is applied in the development of UV-curable coatings and inks, where it introduces reactive allyl groups into coating resins. This facilitates rapid curing under UV light and can enhance properties such as chemical resistance and gloss.
This compound is also used to create allylated polymers that exhibit improved adhesion and flexibility. These modified polymers can be incorporated into formulations for pressure-sensitive adhesives. Furthermore, allyl functionalities introduced by this compound can be used for cross-linking in resins and coatings, which enhances their thermal stability. Its compatibility with epoxy systems also makes it useful in the formulation of radiation-curable materials. Poly(allyl halide) polymers, derived from monomers like this compound, have potential applications as coating agents and adhesives. google.com
Fine Chemical and Specialty Chemical Production
This compound serves as a crucial building block in the synthesis of a wide array of fine and specialty chemicals. Its high reactivity as an alkylating agent allows for the introduction of the versatile allyl group into various molecular frameworks, leading to the production of valuable compounds with specific functionalities.
Synthesis of Perfume and Fragrance Components
This compound is a key reagent in the fragrance industry, where it is utilized to synthesize a variety of aromatic compounds. nbinno.comnih.govwikipedia.org As an alkylating agent, it facilitates the introduction of the allyl group into molecules, a structural feature present in many fragrance ingredients. chemicalbook.com This process is fundamental to creating synthetic perfumes and other scented products. nih.gov
The synthesis of allyl ethers and esters, many of which are prized for their unique scents, often employs this compound. For instance, allyl ethers can be prepared from alcohols and phenols through reactions with this compound. chemicalbook.comias.ac.in Specific examples of fragrance components synthesized using this compound or related allyl compounds include:
Allyl-cyclohexyloxyacetate : Possesses a fruity and pineapple-like fragrance. perfumerflavorist.comperfumerflavorist.com
Allyl-cyclohexylpropionate : Characterized by a sweet, pineapple aroma. perfumerflavorist.comperfumerflavorist.com
Allyl Amyl Glycolate (AAG) : Exhibits a powerful fruity and pineapple note with green galbanum nuances, making it useful in modern green and oriental fragrances. orientjchem.org
3-hexenyl 2-methallyl ether : Contributes fresh notes described as green, mushroom, fresh-cut grass, fruity (rhubarb), and violet. google.com
The production of these fragrant esters and ethers often involves transesterification or Williamson ether synthesis, where this compound provides the essential allyl moiety. ias.ac.inperfumerflavorist.comperfumerflavorist.com
Table 1: Examples of Fragrance Components Synthesized Using Allyl Precursors
| Compound Name | Fragrance Profile |
| Allyl-cyclohexyloxyacetate | Fruity, pineapple-like perfumerflavorist.comperfumerflavorist.com |
| Allyl-cyclohexylpropionate | Sweet, pineapple perfumerflavorist.comperfumerflavorist.com |
| Allyl Amyl Glycolate | Fruity, pineapple, green galbanum orientjchem.org |
| 3-hexenyl 2-methallyl ether | Green, mushroom, fresh-cut grass, fruity, violet google.com |
Intermediate in the Production of Dyestuffs and Spices
This compound serves as an important intermediate in the chemical synthesis of dyestuffs and spices. guidechem.cominnospk.com Its role as a precursor allows for the creation of more complex molecules that form the basis of these products. The processes for producing these fine chemicals often involve halogen exchange reactions where allyl chloride is converted to the more reactive this compound, which is then used in subsequent synthetic steps. google.comgoogle.com The utility of this compound in this context highlights its importance in the broader fine chemical industry. google.com
General Reagent for Carbon-Carbon Bond Formation and Functional Group Introduction
As a versatile and reactive organic halide, this compound is widely employed in organic synthesis as a potent alkylating agent. nbinno.comwikipedia.org It readily reacts with a variety of nucleophiles to introduce the allyl group, a valuable functional moiety that can be further manipulated in subsequent synthetic transformations. wikipedia.org
This electrophilic nature of this compound allows for the efficient formation of carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. nbinno.com For example, it is used in Barbier-type allylation reactions and for the synthesis of Grignard reagents like allylmagnesium bromide, which are then used to create carbon-carbon bonds with carbonyl compounds. nbinno.comwikipedia.org
Furthermore, this compound is instrumental in the introduction of various functional groups. Its reaction with amines, alkoxides, and other nucleophiles leads to the formation of allyl amines, ethers, and other derivatives, respectively. wikipedia.orginnospk.com This capability makes it an indispensable tool for chemists in the synthesis of polymers, pharmaceuticals, and other specialized organic compounds. wikipedia.org
Table 2: Reactions of this compound for Functional Group Introduction
| Nucleophile (Nu⁻) | Product (CH₂=CHCH₂Nu) |
| Amines (R₂NH) | Allyl amines |
| Alkoxides (RO⁻) | Allyl ethers |
| Carbanions (R₃C⁻) | Allylated carbon structures |
Strategies for Aliphatic C-H Functionalization and Heterocycle Synthesis
Recent advancements in synthetic methodology have highlighted the utility of this compound in the challenging area of C-H functionalization and in the synthesis of important heterocyclic scaffolds.
Diversification of C(sp³)-H Bonds in Alkanes and Cycloalkanes
A significant challenge in synthetic chemistry is the selective functionalization of strong, unactivated C(sp³)-H bonds found in alkanes and cycloalkanes. researchgate.net A novel photochemical system has been developed that utilizes this compound as a versatile reagent for this purpose. researchgate.net This transition metal- and photosensitizer-free method allows for the diversification of C(sp³)-H bonds, furnishing a variety of products. researchgate.netdntb.gov.ua
Under these radical reaction conditions, the C(sp³)–H allylation of alkanes often shows a high degree of site selectivity, with methine C–H bonds reacting preferentially over methylene and methyl C–H bonds. researchgate.net This strategy has been shown to produce allylated, heteroarylated, alkylated, hydrazinated, and aminated products in good yields. researchgate.netdntb.gov.ua The in situ generation of binary sodium fluoride-allyl bromide adducts appears to be crucial, acting as visible light-active species and hydrogen atom transfer precursors. researchgate.net
Table 3: Products from this compound-Enabled C(sp³)-H Functionalization
| Product Type | Functional Group Introduced |
| Allylated | -CH₂CH=CH₂ |
| Heteroarylated | -Ar (Heteroaryl) |
| Alkylated | -R (Alkyl) |
| Hydrazinated | -NHNH₂ |
| Aminated | -NH₂ |
Synthesis of Nitrogen-Containing Heterocycles, e.g., Indoles and Anilines
This compound is a valuable reagent in the synthesis of nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and natural products. Specifically, it is used in the N-allylation of anilines and in the synthesis of indole (B1671886) precursors.
The reaction of anilines with two equivalents of this compound can produce N,N-diallylanilines in good yield. tandfonline.com These N,N-diallylanilines are important precursors for various nitrogen heterocycles, including lactams, pyrroles, indoles, and quinolines. tandfonline.com The synthesis can be carried out under mild conditions, for example, at room temperature in the presence of catalysts like Mg-Al hydrotalcites. tandfonline.com this compound is also used in the alkylation of phenols to produce intermediates that are subsequently converted to anilines, such as in the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govresearchgate.net
Furthermore, this compound plays a role in certain strategies for indole synthesis. For instance, the Bartoli indole synthesis can utilize vinyl Grignard reagents, and while not a direct use of this compound, the allyl group is a key structural component. More directly, N-allyl radical cyclization substrates, which can be prepared from the corresponding anilines and this compound, are used in the synthesis of various indole derivatives. researchgate.net A mixture of DMSO and this compound has also been developed for the one-pot N-allylation and bromination of secondary aryl amines and indoles. nih.gov
Generation of Oxygen-Containing Heterocycles, e.g., Tetrahydropyrans and Lactones
This compound serves as a versatile C3 building block in the synthesis of various oxygen-containing heterocycles, which are significant structural motifs in many natural products and biologically active molecules. Its utility is particularly evident in the construction of tetrahydropyran and lactone rings through strategic cyclization reactions. The reactivity of the allyl group, combined with the lability of the carbon-bromine bond, allows for its participation in a range of transformations, including Barbier-type reactions and subsequent cyclizations, to afford these important heterocyclic systems.
Synthesis of Tetrahydropyrans
The construction of the tetrahydropyran (THP) ring system using this compound often involves a one-pot Barbier-Prins cyclization. This sequence typically begins with a Barbier-type reaction, where an organometallic species is generated in situ from this compound and a metal, which then adds to a carbonyl compound. The resulting homoallylic alcohol intermediate is subsequently cyclized under acidic conditions in a Prins reaction.
A notable example involves the reaction of this compound with an aldehyde in the presence of a tin(II) bromide (SnBr₂) and a quaternary ammonium salt. nih.govresearchgate.net The proposed mechanism includes the formation of an allyltin intermediate. nih.govresearchgate.net This allyltin species reacts with an aldehyde to generate a homoallylic alcohol intermediate, which, under anhydrous conditions, undergoes an intramolecular cyclization to furnish the tetrahydropyran ring. nih.gov The presence of water during workup can lead to simple hydrolysis of the intermediate, yielding an acyclic diol instead of the desired THP product. nih.gov This highlights the critical need for anhydrous conditions to facilitate the cyclization step.
Tandem strategies, such as the tandem allylation–silyl-Prins cyclization, have also been developed for the stereoselective synthesis of tetrahydropyrans. nih.govbeilstein-journals.org While these methods may not always start directly from this compound, the initial allylation step to form the requisite homoallylic alcohol is a fundamental transformation where this compound can be a key precursor.
Table 1: Synthesis of Tetrahydropyrans via Barbier-Prins Cyclization
| Reactants | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| This compound, Aldehyde | SnBr₂, Quaternary ammonium salt, Anhydrous conditions | Substituted Tetrahydropyran | nih.govresearchgate.net |
Synthesis of Lactones
This compound is also a key reagent in the synthesis of lactones, particularly γ-lactones. These structures are prevalent in natural products and are valuable synthetic targets. researchgate.net Research has demonstrated the synthesis of highly substituted γ-lactones utilizing an initial allylation step with this compound.
In one detailed study, tetrasubstituted γ-lactones were synthesized starting from an α-keto ester. researchgate.net The first step of the sequence involves the reaction of the α-keto ester with this compound in the presence of zinc (Zn) and a catalytic amount of trimethylsilyl chloride (TMSCl) in tetrahydrofuran (B95107) (THF) at room temperature. This Barbier-type reaction introduces the allyl group at the quaternary center. The resulting intermediate is then subjected to a second step involving zinc and an acetic acid/ethanol mixture, followed by treatment with hydrochloric acid, to facilitate cyclization and formation of the γ-lactone ring with high diastereoselectivity (>20:1 dr). researchgate.net
This methodology showcases the utility of this compound in constructing complex, stereodefined carbon skeletons that can be cyclized to form the lactone moiety. The strategic use of zinc mediates the key C-C bond formation, enabling the assembly of the necessary precursor for lactonization. researchgate.net
Table 2: Synthesis of Tetrasubstituted γ-Lactones
| Substrate | Reagents & Conditions (Step 1) | Reagents & Conditions (Step 2) | Product | Isolated Yield | Reference |
|---|---|---|---|---|---|
| α-Keto ester | This compound (2.1 equiv), Zn (2.1 equiv), TMSCl (cat), THF, rt, 2.5 h | Zn (excess), AcOH/EtOH (2/1), rt; then HCl, 40-45 °C | Tetrasubstituted γ-lactone | Yields provided in supporting information of the study | researchgate.net |
Environmental Fate and Degradation Pathways of Allyl Bromide
Environmental Distribution and Transport Mechanisms
The distribution of allyl bromide in the environment is governed by its physical and chemical properties, which influence its movement between air, water, and soil.
Volatilization is a significant transport mechanism for this compound from terrestrial and aquatic environments to the atmosphere. This is driven by its high vapor pressure and Henry's Law constant. nih.gov An estimated vapor pressure of 140 mm Hg at 25°C indicates that this compound will readily exist as a vapor. nih.gov Furthermore, its estimated Henry's Law constant of 1.1 x 10⁻² atm-m³/mol suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov Consequently, when released into water or soil, a substantial portion of this compound is expected to partition into the atmosphere. usda.gov
| Parameter | Value | Implication |
|---|---|---|
| Vapor Pressure (at 25°C) | 140 mm Hg | High tendency to exist as a gas |
| Henry's Law Constant | 1.1 x 10⁻² atm-m³/mol | Rapid volatilization from water |
| Log Kow | 1.79 | Low potential for bioaccumulation |
| Water Solubility (at 25°C) | 3,835 mg/L | Slightly soluble in water |
The movement of this compound through soil is influenced by its tendency to adsorb to soil particles. The soil adsorption coefficient (Koc) is a key indicator of this behavior. Based on an estimated Koc of 230, this compound is expected to have moderate mobility in soil. nih.gov This suggests a potential for leaching into groundwater, although its persistence in the soil column may be limited by its tendency to volatilize. nih.govchemicalbook.com
The adsorption of bromide ions, which can be formed from the degradation of organobromide compounds, is dependent on soil properties such as pH and mineralogy. scbt.comresearchgate.net Bromide adsorption tends to decrease with increasing pH, with minimal adsorption occurring above pH 7. researchgate.netusda.gov Adsorption is generally higher for amorphous oxides compared to clay minerals. researchgate.net This indicates that in acidic soils with significant oxide content, the mobility of any bromide formed from this compound degradation might be lower than in neutral or alkaline soils. researchgate.netusda.gov
| Koc Range | Mobility Class | This compound (Koc ≈ 230) |
|---|---|---|
| 0 - 50 | Very High | |
| 50 - 150 | High | |
| 150 - 500 | Medium | ✓ |
| 500 - 2000 | Low | |
| > 2000 | Slightly/Immobile |
Classification based on McCall et al. (1981) scheme. chemsafetypro.com
Biotic Degradation Processes
Biotic degradation involves the transformation of chemical substances by living organisms. In the environment, this is a crucial process that determines the persistence and fate of various compounds.
Microbial Biodegradation Potential in Water and Soil
Detailed scientific studies specifically investigating the microbial biodegradation of this compound in water and soil environments are not extensively documented in publicly available literature. Generally, halogenated organic compounds can be resistant to breakdown by soil bacteria, which may contribute to their persistence in the environment. drishtiias.com The biogeochemical cycling of bromine in soil and aquatic systems involves both abiotic and microbial activity, where microbes have the potential to break down organobromine compounds, releasing bromide ions back into the ecosystem. nih.gov However, specific pathways and rates for this compound have not been well-established. Research on other brominated compounds, such as the flame retardant tribromoneopentylalcohol (TBNPA), has shown that aerobic biodegradation by indigenous bacterial consortia from contaminated groundwater can occur rapidly, while anaerobic degradation may not be observed. nih.gov This suggests that the potential for microbial degradation of brominated compounds like this compound is highly dependent on environmental conditions, particularly the presence of oxygen and specific microbial communities.
Metabolic Transformation Pathways in Biological Systems
In biological systems, particularly in mammals, the metabolic transformation of this compound has been studied more thoroughly. The metabolism of this compound can proceed through several pathways due to the presence of both a double bond and a halide group. nih.gov
One primary detoxification route involves the reaction with glutathione (B108866) (GSH), a common cellular antioxidant. nih.govnih.gov This conjugation reaction is a substitution process that leads to the formation of mercapturic acids, which are then excreted. nih.govnih.gov
Another significant metabolic pathway involves the transformation of this compound into acrolein, which is a reactive and mutagenic intermediate. nih.govnih.gov It has been determined that this transformation does not proceed via an epoxide pathway. nih.govnih.gov The principal metabolite of acrolein, S-carboxyl mercapturic acid, has been identified following exposure to this compound. nih.gov
Studies in male rats treated with this compound have identified several key metabolites in urine, confirming these transformation pathways. nih.gov The identified metabolites indicate that the body processes this compound by targeting both the allyl group and the bromine atom. nih.gov
Table 1: Identified Metabolites of this compound in Biological Systems
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| 3-Hydroxypropylmercapturic acid | Glutathione Conjugation | nih.gov |
| Allylmercapturic acid | Glutathione Conjugation | nih.gov |
| Allylmercapturic acid sulfoxide (B87167) | Glutathione Conjugation & Oxidation | nih.gov |
Advanced Analytical Methodologies for Allyl Bromide Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a powerful tool for investigating the molecular structure and purity of allyl bromide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The ¹H NMR spectrum of this compound displays distinct signals for its three types of non-equivalent protons. youtube.com The proton on the central carbon of the allyl group (-CH=) typically appears as a complex multiplet around 5.9-6.0 ppm. chemicalbook.com The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent; one is cis and the other is trans to the CH₂Br group, leading to separate signals. youtube.com They resonate as doublets of doublets between 5.1 and 5.3 ppm. chemicalbook.com The two protons of the brominated methylene group (-CH₂Br) are observed as a doublet around 3.9 ppm. chemicalbook.com The splitting patterns are a result of spin-spin coupling between adjacent protons.
The ¹³C NMR spectrum provides information on the carbon skeleton. This compound shows three distinct signals corresponding to its three carbon atoms. The carbon atom of the CH₂Br group typically resonates at approximately 35.75 ppm. rsc.org The two sp² hybridized carbons of the vinyl group appear at distinct chemical shifts, with the terminal =CH₂ carbon at around 115.77 ppm and the internal -CH= carbon at approximately 132.11 ppm. rsc.org
¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH =CH₂ | 6.015 | ddt (doublet of doublets of triplets) | J = 16.8, 9.7, 7.2 |
| ¹H | -CH=CH ₂(cis) | 5.15 | d (doublet) | J = 9.7 |
| ¹H | -CH=CH ₂(trans) | 5.30 | d (doublet) | J = 16.8 |
| ¹H | Br-CH ₂- | 3.934 | d (doublet) | J = 7.2 |
| ¹³C | C H₂Br | ~35.75 | - | - |
| ¹³C | -C H= | ~132.11 | - | - |
| ¹³C | =C H₂ | ~115.77 | - | - |
Data synthesized from multiple sources. chemicalbook.comrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. mdpi.com Key absorptions include a peak around 1640 cm⁻¹ corresponding to the C=C stretching vibration of the alkene group. rsc.org The stretching vibrations for the vinylic C-H bonds are typically observed above 3000 cm⁻¹, often around 3077-3087 cm⁻¹. rsc.orgrsc.org The stretching vibrations for the sp³ hybridized C-H bonds in the CH₂ group appear just below 3000 cm⁻¹. mdpi.com The C-Br stretching vibration gives rise to a signal in the fingerprint region of the spectrum, typically around 615-633 cm⁻¹. rsc.org
Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Absorption Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp²) | =C-H | 3077 - 3087 |
| C-H Stretch (sp³) | -C-H | 2913 - 2928 |
| C=C Stretch | C=C | 1640 - 1641 |
| C-Br Stretch | C-Br | 615 - 633 |
Data compiled from multiple sources. rsc.orgrsc.org
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. spectrabase.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. rsc.org In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound (120.98 g/mol ). spectrabase.com Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 120 and 122.
Electron Ionization (EI) is a common ionization technique used for this compound analysis. spectrabase.com Under EI conditions, the molecular ion can undergo fragmentation, producing characteristic fragment ions. A common fragmentation pathway is the loss of the bromine atom, resulting in the formation of the allyl cation (C₃H₅⁺) at m/z 41. This is often the base peak in the spectrum due to its stability. Other fragment ions may also be observed, providing further structural confirmation. mdpi.com
Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃H₅Br |
| Exact Mass | 119.957463 g/mol |
| Nominal Mass | 120 u |
| Key Ions (m/z) | 120/122 (M⁺/M+2), 41 (Base Peak, [C₃H₅]⁺) |
Data sourced from SpectraBase. spectrabase.com
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) is a premier technique for assessing the purity of volatile compounds like this compound and for quantifying impurities. google.com The method involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas (like helium) through a capillary column. mdpi.com Separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column.
For the analysis of alkyl halides such as this compound, a nonpolar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or VF-624ms), is commonly used. mdpi.comnih.gov The purity of an this compound sample can be determined by analyzing the resulting chromatogram; the area of the this compound peak relative to the total area of all peaks gives a measure of its purity. google.com This technique is highly effective for detecting and quantifying residual starting materials, such as allyl chloride, or other by-products from its synthesis. google.com The use of sensitive detectors, like a mass spectrometer (MS) or an electron capture detector (ECD), allows for the detection of trace-level genotoxic impurities. mdpi.com
While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the quantitative determination of this compound. sielc.comsielc.com A reverse-phase (RP) HPLC method is suitable for this purpose. sielc.com In this approach, a nonpolar stationary phase is used with a more polar mobile phase.
One specific method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase can consist of a mixture of acetonitrile (MeCN) and water, with an acid like phosphoric acid added to control the pH and improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid can be replaced with a volatile acid such as formic acid. sielc.com This HPLC method is scalable and can be used not only for quantitative analysis but also for the isolation of impurities in preparative separations. sielc.com
Development of Trace-Level Detection Methods, e.g., GC-MS/MS for Genotoxic Impurities
The detection and quantification of trace-level impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This compound, along with other alkyl halides, is considered a potential genotoxic impurity (PGI) due to its ability to alkylate DNA bases, which can lead to mutations and potentially cancer. Regulatory bodies have stringent requirements for the control of such impurities, necessitating the development of highly sensitive and specific analytical methods for their determination at parts-per-million (ppm) or even lower levels. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for this purpose, offering the requisite selectivity and sensitivity for trace-level analysis.
The development of a robust GC-MS/MS method for the determination of this compound as a genotoxic impurity involves several key steps, including method optimization, validation, and adherence to international guidelines such as those from the International Council for Harmonisation (ICH).
Method Development and Optimization:
A typical GC-MS/MS method for trace-level analysis of volatile impurities like this compound begins with the optimization of chromatographic and mass spectrometric conditions. The goal is to achieve adequate separation of the analyte from the sample matrix and other potential impurities, as well as to maximize the signal-to-noise ratio for sensitive detection.
For the chromatographic separation, a capillary column with a suitable stationary phase is selected. A nonpolar stationary phase, such as 5% diphenyl/95% dimethylpolysiloxane, is often employed for the analysis of alkyl halides. The temperature program of the GC oven is carefully optimized to ensure good peak shape and resolution. The injector temperature and carrier gas flow rate are also critical parameters that are adjusted to achieve optimal performance.
In the mass spectrometer, the ionization mode and parameters are selected to generate a stable and abundant molecular ion or characteristic fragment ions of this compound. Electron ionization (EI) is commonly used for this purpose. For tandem mass spectrometry (MS/MS), precursor and product ion transitions are identified to enhance selectivity and reduce background noise. The collision energy is optimized to maximize the intensity of the product ions.
A summary of typical GC-MS/MS parameters for the analysis of a related genotoxic impurity, allyl chloride, which can be adapted for this compound, is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | USP phase G27 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.5 µm film thickness |
| Carrier Gas | Helium at a flow rate of 2.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, ramped to 250°C at 15°C/min, hold for 6 min |
| Injector Temperature | 200°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electron Ionization (EI) |
| Mass Source Temperature | 230°C |
Method Validation:
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation process typically includes the assessment of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For genotoxic impurities, very low LOD and LOQ values are required. For example, a GC-MS/MS method for allyl chloride has achieved an LOD of 0.005 ppm and an LOQ of 0.01 ppm wikipedia.orgcaltech.edu.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The table below summarizes the validation parameters and typical acceptance criteria for a trace-level detection method for a genotoxic impurity.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically between 80% and 120% |
| Precision (RSD) | ≤ 15% at the LOQ |
The development and validation of such highly sensitive GC-MS/MS methods are essential for the pharmaceutical industry to control the levels of potentially genotoxic impurities like this compound in their products, thereby ensuring patient safety.
Crystallographic Analysis for Solid-State Structure Confirmation
Future Research Directions and Broader Scientific Impact
Design and Synthesis of Next-Generation Catalysts for Allyl Bromide Transformations
The development of advanced catalysts is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is increasingly focused on designing catalysts that can operate under milder conditions, offer higher enantioselectivity, and expand the scope of possible transformations.
Key areas of catalyst development include:
Transition Metal Catalysis: Palladium-based catalysts are widely used for allyl-allyl cross-coupling reactions, providing a route to construct 1,5-dienes, which are common motifs in natural products bohrium.com. Recent advances have also highlighted copper-catalyzed asymmetric allylic substitution reactions, which allow for the efficient coupling of various allylic bromides with high levels of regio-, diastereo-, and enantioselectivity beilstein-journals.org. Future work will likely focus on creating catalysts from more earth-abundant and less toxic metals.
Organocatalysis: There is a growing interest in metal-free catalytic systems. For instance, a designer thioether has been shown to be a highly active organocatalyst for the cross-coupling reactions between this compound and arylboronic acids researchgate.net. The design of novel chiral phosphoric acid catalysts and other organocatalysts presents a promising avenue for enantioselective transformations researchgate.net.
Nanoparticle Catalysis: Gold and palladium nanoparticles are being explored for their catalytic activity. Gold-catalyzed processes can offer unique reactivity, moving beyond traditional Lewis acid or π-activation pathways to include redox-neutral cross-coupling reactions nih.gov. Palladium(0) nanoparticles have been effective in Hiyama cross-coupling reactions of allylic acetates, a related class of substrates, suggesting potential for this compound transformations rsc.org.
Ligand Design: The evolution of ligand design is central to improving catalytic performance. For palladium-catalyzed asymmetric allylic substitution, the development of various chiral ligands has been instrumental nih.gov. Future designs will likely incorporate bio-inspired frameworks and focus on modularity to rapidly fine-tune catalyst properties for specific applications researchgate.net.
| Catalyst Type | Metal/Core | Reaction Type | Key Advantages |
| Transition Metal | Palladium, Copper, Gold | Cross-Coupling, Allylic Substitution | High efficiency, Regio- and Enantioselectivity |
| Organocatalyst | Thioether, Phosphoric Acid | Cross-Coupling, Iodination | Metal-free, Enantioselectivity |
| Nanoparticle | Gold, Palladium | Cross-Coupling | Unique reactivity, High surface area |
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound reactions into continuous flow and automated systems offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is beneficial when handling reactive intermediates.
Recent research has demonstrated the viability of using this compound in flow systems for various transformations:
A two-step synthesis of 2-allylphenol from phenol, involving an SN2 reaction with this compound followed by a thermal Claisen rearrangement, has been investigated in a microflow system tue.nl. This approach can reduce reaction times from hours to minutes.
The reaction of allylzinc bromides (prepared from this compound) with carbonyl compounds has been successfully performed in a continuous flow system for the efficient synthesis of homoallyl alcohols acs.org.
The addition of this compound to phenylacetylene, catalyzed by palladium on alumina, has been adapted for a continuous flow synthesis process nycu.edu.tw.
this compound has been used in gram-scale syntheses in a continuous flow system for the divergent synthesis of various nitrogen-containing functional groups from amides, demonstrating its industrial applicability acs.orgnih.gov.
Future efforts will focus on developing fully automated platforms that integrate reaction, separation, and analysis steps. This will enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and on-demand manufacturing of this compound derivatives.
| Reaction | Platform | Key Findings | Reference |
| Synthesis of 2-allylphenol | Microflow | Reduced reaction time to minutes | tue.nl |
| Synthesis of homoallyl alcohols | Continuous Flow | Efficient synthesis from allylzinc bromides | acs.org |
| Addition to phenylacetylene | Continuous Flow | Palladium-catalyzed process demonstrated | nycu.edu.tw |
| Divergent synthesis from amides | Continuous Flow | Gram-scale synthesis achieved | acs.orgnih.gov |
Advanced Computational Modeling and Quantum Chemical Simulations of this compound Reactivity
Computational chemistry provides powerful tools to investigate the mechanisms, kinetics, and selectivity of reactions involving this compound at a molecular level. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to complement experimental studies and guide the design of new reactions and catalysts.
Key insights from computational studies include:
Reaction Mechanisms: DFT-based simulations have been used to provide detailed mechanistic insights into the bromination of allylic double bonds in allylaryl derivatives, explaining the formation of different product isomers through various intermediates nih.gov. Theoretical studies have also elucidated the reaction mechanisms and kinetics of this compound with hydroxyl radicals in the atmosphere researchgate.net.
Reactivity Descriptors: DFT-based local reactivity descriptors, such as condensed Fukui functions, have been applied to study nucleophilic substitution reactions of alkyl halides, including models relevant to this compound reactivity researchgate.net. These descriptors help predict the most favorable sites for nucleophilic attack.
Transition State Analysis: Computational modeling helps to characterize the transition states of reactions, which is crucial for understanding reactivity and selectivity. Studies have shown how allylic groups can activate or deactivate SN2 transition states depending on the charge and electronic structure acs.org.
Catalyst-Substrate Interactions: Simulations are used to model the interaction of this compound with catalysts, such as indium nanoparticles in the allylation of epoxides, helping to explain experimental observations and propose reaction mechanisms sciforum.net.
Future research will leverage machine learning and artificial intelligence to analyze large computational datasets, predict reaction outcomes with greater accuracy, and accelerate the discovery of novel transformations and catalytic systems for this compound.
Exploration of Novel Biological and Biomedical Applications for this compound Derivatives
This compound is a versatile reagent for introducing the allyl group into molecules, a functional group present in many biologically active compounds wikipedia.org. The synthesis of novel this compound derivatives is a promising strategy for the discovery of new therapeutic agents and biomedical tools.
Current and future research directions include:
Synthesis of Bioactive Molecules: this compound is used as a starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds nih.govnbinno.com. For example, it is used to synthesize derivatives of resveratrol and in the preparation of intermediates for drugs and agrochemicals like 1-phenyl-3-butene .
Antimicrobial and Antioxidant Agents: Researchers are synthesizing and evaluating new series of allylated compounds for their biological activities. For instance, N-allylaminocyclohex-2-enones, synthesized from Morita–Baylis–Hillman adducts which can be derived from reactions involving allylic halides, have shown significant free radical scavenging and antimicrobial activities acs.org. Allyl esters of salicylic and acetylsalicylic acid have been designed and synthesized as potential antibacterial agents for dental applications mdpi.com.
Anticancer Applications: Allyl sulfides, which can be synthesized using this compound, are organo-sulfur compounds found in garlic that have been studied for their anticancer properties pharmatutor.org. Studies have shown that compounds like diallyl disulfide can inhibit the growth of human breast cancer cells pharmatutor.org.
Biochemical Tools: The reactivity of this compound allows for its use in biochemical labeling and tagging experiments, aiding in the study of biological processes .
Future work will involve the rational design and synthesis of libraries of this compound derivatives for high-throughput screening against various biological targets, including enzymes, receptors, and pathogens.
| Derivative Class | Synthetic Precursor | Potential Application | Research Finding |
| N-allylaminocyclohex-2-enones | Morita–Baylis–Hillman Adducts | Antioxidant, Antimicrobial | Potent free radical scavenging and activity against Salmonella enteritidis acs.org |
| Allyl Esters of Salicylic Acid | Salicylic Acid, this compound | Antibacterial | Designed for dental prostheses with good in silico toxicity profiles mdpi.com |
| Allyl Sulfides | Alkyl/Aryl Disulfides, this compound | Anticancer | Diallyl disulfide inhibits growth of human breast cancer cells pharmatutor.org |
| Allyl Syringate | Syringic Acid, this compound | Bioactive Compound Synthesis | Structural modification of a natural phenolic acid to enhance utility mdpi.com |
Environmental Remediation Strategies and Green Engineering Principles for this compound Management
While a useful synthetic reagent, this compound is also an environmental pollutant that requires careful management. Research into its environmental fate and the development of remediation strategies are crucial for mitigating its impact. Applying green engineering principles to its synthesis and use can further reduce its environmental footprint.
Key areas of focus include:
Environmental Fate: this compound has been identified as a water and air pollutant nih.govnih.gov. It can form as a degradation product of other environmental contaminants, such as 1,2-dibromopropene nih.govnih.gov. In the atmosphere, it is degraded by reaction with hydroxyl radicals and ozone, with estimated half-lives of 20 hours and 7 days, respectively echemi.com. Biodegradation may be an important fate process in water echemi.com.
Remediation Strategies: Due to its toxicity to aquatic organisms, discharge into waterways must be avoided scbt.comchemicalbook.com. Remediation research focuses on understanding its degradation pathways to develop effective treatment methods for contaminated sites. This includes studying its photolytic degradation and potential for bioremediation.
Green Synthesis Routes: Traditionally, this compound is produced from allyl alcohol and hydrogen bromide nih.gov. Future research should focus on developing greener synthetic routes that use renewable feedstocks, employ catalytic processes to minimize waste, and operate under milder conditions.
Process Optimization: Applying green chemistry principles, such as atom economy and the use of safer solvents, can minimize the environmental impact of processes using this compound. The use of one-pot syntheses, where multiple reaction steps are conducted in a single vessel, can reduce waste and improve efficiency, as demonstrated in the one-pot N-allylation and bromination of amines using a DMSO-allyl bromide system nih.gov.
Future work will aim to develop a circular economy approach for this compound, where waste is minimized, and byproducts are valorized. This includes designing processes with integrated separation and catalyst recycling to improve sustainability.
Q & A
Q. What are the optimal reaction conditions for synthesizing allyl bromide from allyl alcohol?
this compound can be synthesized via the reaction of allyl alcohol with HBr. However, precise temperature control and stoichiometry are critical. For example, using excess HBr under reflux conditions in a non-polar solvent (e.g., dichloromethane) enhances yield. Monitoring reaction progress via gas chromatography (GLC) ensures minimal side-product formation .
Q. How does the reactivity of this compound compare to other allyl halides (e.g., allyl chloride or iodide) in nucleophilic substitution reactions?
this compound exhibits intermediate reactivity between allyl chloride and iodide due to the C-Br bond strength (weaker than C-Cl but stronger than C-I). This makes it suitable for SN2′ reactions, where bromide’s leaving-group ability balances stability and reactivity. Kinetic studies show that this compound reacts 2–3× faster than allyl chloride in polar aprotic solvents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Using explosion-proof equipment and grounding all apparatus to prevent static discharge .
- Employing respiratory protection (e.g., N100/P3 masks) and flame-retardant clothing to mitigate inhalation and fire risks .
- Storing in dry, cool conditions (4°C) to avoid hydrolysis, which releases toxic HBr gas .
Q. How does the dielectric constant of this compound influence its solvent properties in electrophilic reactions?
this compound has a dielectric constant (ε) of 7.0 at 66°F, making it a moderately polar solvent. This property facilitates electrophilic additions (e.g., HBr to alkenes) by stabilizing transition states without excessive solvation of reactants .
Advanced Research Questions
Q. Why does increasing this compound equivalents in vanillin allylation reduce yield, and how can this contradiction be resolved?
Excess this compound (4.0 eq.) in vanillin allylation lowers yield (28%) due to competitive side reactions, such as oligomerization or solvent quenching. Optimizing equivalents (1.5 eq.) and using phase-transfer catalysts (e.g., TBAB) improves selectivity. Kinetic profiling via HPLC identifies intermediates, enabling precise reaction quenching .
Q. What mechanistic insights explain the unexpected allylation–bromination product in DMSO/KOH systems?
this compound in DMSO/KOH forms a brominating agent via in situ generation of Br⁻ and OH⁻. The nucleophilic attack on diphenylamine generates an intermediate that undergoes bromination at the para position (70% yield). DFT calculations confirm the electrophilic aromatic substitution pathway, with DMSO stabilizing bromine intermediates .
Q. How do dynamic equilibria between this compound isomers affect SN2′ reaction stereochemistry?
this compound exists in equilibrium between primary and secondary isomers (e.g., crotyl vs. prenyl bromide). Under basic conditions, the equilibrium shifts toward the more substituted double bond (80:20 ratio), favoring anti-SN2′ pathways. Monitoring via ¹H NMR (δ 3.8 ppm) and computational modeling (MP2/6-31G*) reveals transition-state geometries .
Q. What are the photodissociation dynamics of this compound at 234–267 nm, and how do they inform bond cleavage mechanisms?
At 234 nm, this compound undergoes C-Br cleavage via predissociation from the 1(ππ*) state to the repulsive 1(nσ*) state, producing Br* (²P₁/₂) with bimodal translational energy. Time-resolved ion imaging shows a high-energy Br fragment (direct dissociation) and low-energy Br (internal conversion from 3(ππ*)) .
Q. How does the C-Br bond dissociation energy (BDE) in this compound compare to benzyl bromide, and what implications does this have for radical reactions?
The C-Br BDE in this compound is 47.5 ± 2 kcal/mol, lower than benzyl bromide (50.5 ± 2 kcal/mol), due to resonance stabilization of the allyl radical. This lower BDE facilitates allyl radical generation in pyrolysis (300–400°C), enabling applications in polymerization and cross-coupling reactions .
Q. What strategies improve this compound solubility in deep eutectic solvents (DES) for green synthesis applications?
this compound exhibits limited solubility in polar DES (e.g., ChCl–citric acid) but dissolves readily in menthol-based DES (low polarity). Pre-saturating DES with this compound (1:2 molar ratio) and sonication (30 min) enhance miscibility, enabling efficient Barbier reactions (e.g., 1-phenylbut-3-en-1-ol synthesis, 82% yield) .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., solvent effects in DES), cross-validate via spectroscopic (FTIR, NMR) and computational (DFT) methods .
- Yield Optimization : Use design of experiments (DoE) to map temperature, solvent, and equivalents for complex reactions (e.g., allylation–bromination) .
- Safety Compliance : Regularly calibrate static-control equipment and conduct hazard operability (HAZOP) assessments for large-scale syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
